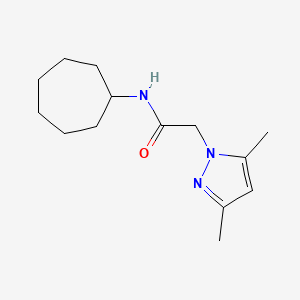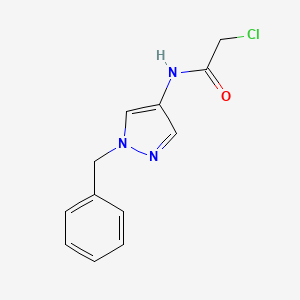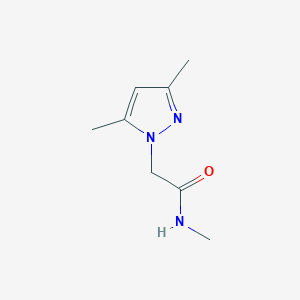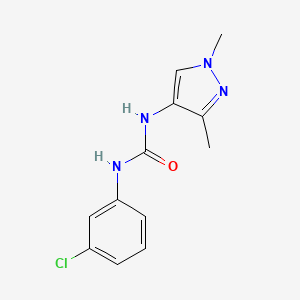
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPA is a small molecule that is synthesized through a multi-step process, which involves the use of various reagents and solvents.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is not fully understood. However, it is believed that N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide exerts its therapeutic effects by modulating various signaling pathways in cells. N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to activate the p38 MAPK pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been shown to have neuroprotective effects, as it protects neurons from oxidative stress and reduces neuroinflammation.
実験室実験の利点と制限
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. Additionally, N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have potent anticancer and anti-inflammatory properties, making it a promising candidate for further study. However, there are also limitations to the use of N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in lab experiments. N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the study of N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. One potential direction is to further investigate its anticancer properties and its potential use in cancer therapy. Additionally, the neuroprotective effects of N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide could be further studied for its potential use in the treatment of neurodegenerative diseases. Further studies are also needed to determine the safety and efficacy of N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in humans. Finally, the development of more efficient synthesis methods for N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide could facilitate its use in future research.
合成法
The synthesis of N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form 2-(2,5-dimethylphenyl)hydrazine-1-carboxylic acid ethyl ester. This intermediate is then reacted with 3,5-dimethylpyrazole-1-carboxylic acid to form the final product, N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide.
科学的研究の応用
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. Additionally, N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to have neuroprotective effects.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-5-6-11(2)14(7-10)16-15(19)9-18-13(4)8-12(3)17-18/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCUXVIPESKYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-ethylpyrazol-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459126.png)

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide](/img/structure/B7459156.png)
![N-[3-(4-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459162.png)



![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7459203.png)
![[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459208.png)
![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)



